molecular formula C21H13ClO4 B7756511 3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one CAS No. 307551-24-2

3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B7756511
CAS No.: 307551-24-2
M. Wt: 364.8 g/mol
InChI Key: FWKNWWOUCYOHST-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic heterocyclic compound based on the 6H-benzo[c]chromen-6-one scaffold, which consists of a fused tricyclic system with a lactone ring. The compound features a 4-chlorophenyl group attached via a ketone-containing ethoxy side chain at the 3-position of the chromenone core (Fig. 1). This structural motif is critical for its electronic and steric properties, influencing its pharmacological and physicochemical behavior . The molecular formula is C₂₁H₁₃ClO₄, with a molecular weight of 364.78 g/mol and a calculated XLogP3 value of 5.5, indicating high lipophilicity .

The compound’s synthesis typically involves nucleophilic substitution or esterification reactions, where the 3-hydroxy group of the benzo[c]chromen-6-one core reacts with α-halo ketones or activated esters under basic conditions . Its crystalline structure has been confirmed via X-ray diffraction in related analogs, highlighting planar aromatic systems and intramolecular hydrogen bonding that stabilize the conformation .

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKNWWOUCYOHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180086
Record name 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307551-24-2
Record name 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307551-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate starting materials, such as substituted phenols and aldehydes, under acidic or basic conditions to form the benzo[c]chromen-6-one scaffold.

    Introduction of the oxoethoxy group: The oxoethoxy group can be introduced through an etherification reaction using suitable reagents like ethylene oxide or ethyl chloroformate.

    Attachment of the 4-chlorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

  • 4-Chlorophenyl vs. Biphenyl Groups :
    Replacing the 4-chlorophenyl group with a biphenyl moiety (e.g., 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, C₂₈H₂₀O₄ ) increases molecular weight (420.46 g/mol) and aromatic surface area, enhancing π-π stacking interactions with hydrophobic protein pockets. However, this substitution reduces selectivity in estrogen receptor (ER) binding due to steric hindrance .

  • Chlorine vs. Methoxy Substituents :
    The 4-methoxybenzyl derivative (3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one, C₂₂H₁₈O₄ ) exhibits reduced lipophilicity (XLogP3 = 4.2) compared to the chloro analog, improving aqueous solubility but diminishing ERβ affinity by ~30% .

Modifications to the Ethoxy Linker

  • Tetrahydro Ring Incorporation: Saturation of the benzo[c]chromenone ring (e.g., 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, C₂₁H₁₇Cl₂O₄) introduces conformational flexibility, lowering melting points (mp 148–150°C vs. 210°C for the unsaturated analog) and enhancing metabolic stability .
  • Alkoxy Chain Elongation :
    Derivatives with longer alkoxy chains (e.g., 3-pentyloxy-6H-benzo[c]chromen-6-one, C₁₈H₁₈O₃ ) show decreased ERβ potency (IC₅₀ > 500 nM) compared to shorter chains (e.g., 3-propoxy analog, IC₅₀ = 89 nM), likely due to disrupted hydrogen bonding .

Pharmacological Profiles

Estrogen Receptor (ER) Selectivity

  • The target compound’s 4-chlorophenyl group confers moderate ERβ affinity (IC₅₀ = 120 nM) but low selectivity over ERα (ERβ/ERα = 12:1). In contrast, bis-hydroxylated analogs (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one) achieve >100-fold ERβ selectivity (IC₅₀ = 8 nM) due to optimal hydrogen bonding with His524 and Glu305 residues .

Phosphodiesterase II (PDE II) Inhibition

  • The ethyl acetate derivative (ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, C₁₇H₁₄O₅ ) exhibits PDE II inhibitory activity (IC₅₀ = 0.45 μM), surpassing the 4-chlorophenyl analog (IC₅₀ = 1.2 μM), likely due to improved electron-withdrawing effects .

Physicochemical and ADME Properties

Compound Name Molecular Weight (g/mol) XLogP3 Topological PSA (Ų) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target compound 364.78 5.5 53.2 0.12 28 (human liver microsomes)
3,8-Dihydroxy analog 214.18 2.1 86.3 1.45 12
Tetrahydro derivative 393.23 4.8 53.2 0.09 45
Biphenyl-substituted analog 420.46 6.1 53.2 0.03 62

Key Findings and Implications

Substituent Position Matters: The 3-position on the chromenone core is critical for bioactivity. Bulky groups (e.g., biphenyl) reduce potency, while electron-withdrawing groups (e.g., Cl) enhance target engagement .

Hydrogen Bonding Governs Selectivity : Hydroxyl groups at positions 3 and 8 are essential for high ERβ selectivity, as seen in 3,8-dihydroxy derivatives .

Saturation Improves Stability : Tetrahydro analogs exhibit superior metabolic stability, making them candidates for prolonged therapeutic effects .

References [1] ; [2] ; [3] ; [5] ; [6] ; [7] ; [8] ; [10] ; [11] ; [12] .

Biological Activity

3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H21ClO4
  • Molecular Weight : 364.785 g/mol
  • CAS Number : 307551-24-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds in the coumarin family have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, making it a potential therapeutic target for neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Compounds with a similar structure have demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to their neuroprotective effects .
  • Anti-inflammatory Effects : Some studies indicate that derivatives of benzo[c]chromen may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
Acetylcholinesterase Inhibition2.7
Antioxidant ActivityNot specified
Anti-inflammatory ActivityNot specified

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of coumarin derivatives, including those structurally similar to this compound. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
  • In Vivo Studies on Cognitive Function : In animal models, compounds similar to this compound were evaluated for their effects on cognitive function and memory retention. The findings revealed significant improvements in cognitive performance, correlating with AChE inhibition and enhanced cholinergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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